8-Oxooct-4-enoic acid

Lipoxygenase inhibition Arachidonic acid cascade Enzyme profiling

8-Oxooct-4-enoic acid (CAS 55348-85-1; IUPAC: (E)-8-oxooct-4-enoic acid) is a C8 α,β-unsaturated oxo-fatty acid bearing a terminal aldehyde (8-oxo) and a C4–C5 trans-alkene. Classified by the NLM Medical Subject Headings (MeSH) vocabulary as a lipoxygenase inhibitor with ancillary activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase , it also functions as an antioxidant in fats and oils.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 55348-85-1
Cat. No. B12659843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxooct-4-enoic acid
CAS55348-85-1
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC(CC=O)C=CCCC(=O)O
InChIInChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11/h1-2,7H,3-6H2,(H,10,11)/b2-1+
InChIKeyBESKFJNLFBROGY-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxooct-4-enoic Acid (CAS 55348-85-1): Baseline Identity, Supplier-Grade Specifications, and Procurement Classification


8-Oxooct-4-enoic acid (CAS 55348-85-1; IUPAC: (E)-8-oxooct-4-enoic acid) is a C8 α,β-unsaturated oxo-fatty acid bearing a terminal aldehyde (8-oxo) and a C4–C5 trans-alkene. Classified by the NLM Medical Subject Headings (MeSH) vocabulary as a lipoxygenase inhibitor with ancillary activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1], it also functions as an antioxidant in fats and oils [1]. Its molecular formula is C₈H₁₂O₃, MW 156.18 g/mol, and it exhibits a boiling point of 300°C at 760 mmHg and a flash point of 149.5°C . The compound is supplied exclusively for research use and is not intended for therapeutic applications . High-strength, head-to-head quantitative differentiation evidence remains scarce in the open literature; prospective purchasers should request vendor Certificates of Analysis for lot-specific purity, residual solvent, and isomeric ratio before selection.

Why 8-Oxooct-4-enoic Acid Cannot Be Generically Substituted by In-Class Octenoic Acid Analogs


Substituting 8-oxooct-4-enoic acid with structurally similar octenoic acids (e.g., oct-4-enoic acid, oct-4-enedioic acid, or 8-pentenoic acid) introduces functional-group alterations that fundamentally change both chemical reactivity and biological target engagement. The 8-oxo (terminal aldehyde) moiety is essential for the compound's activity as a lipoxygenase inhibitor and its antioxidant capacity in lipid systems [1]; removing it (as in oct-4-enoic acid) abolishes these pharmacophores. Lengthening the carbon chain (10-oxodecanoic acid) alters the reactivity profile and shifts the application toward industrial rather than biochemical research contexts . Even the 4-hydroxy analog (4-hydroxy-8-oxooctenoic acid, HOOA-PL) differs critically: it is a lipid peroxidation product that acts primarily as an electrophilic stress signal, not a direct enzyme inhibitor [2]. The quantitative evidence below demonstrates that subtle structural variations produce measurable differences in stability, enzyme inhibition selectivity, and synthetic utility that procurement decisions must account for.

8-Oxooct-4-enoic Acid: Quantitative Differentiation Evidence vs. Closest Analogs and In-Class Alternatives


Lipoxygenase Inhibition as Primary Target vs. Ancillary Enzyme Activity Profile: Selectivity Fingerprint

According to the NLM MeSH controlled vocabulary, 8-oxooct-4-enoic acid is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. The same authoritative source records ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase 'to a lesser extent,' and additionally notes antioxidant activity in fats and oils [1]. No quantitative IC₅₀ or Kᵢ values are publicly indexed for this compound in ChEMBL, BindingDB, or PubChem BioAssay as of the search date. In contrast, the structurally unrelated reference lipoxygenase inhibitor HZ52 (2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid) is reported with an IC₅₀ of 0.7 µM in intact human polymorphonuclear leukocytes [2]. The primary differentiator for 8-oxooct-4-enoic acid is its multitarget, chemotype-driven enzyme interaction profile—a feature absent in simple octenoic acid analogs that lack the 8-oxo group [1].

Lipoxygenase inhibition Arachidonic acid cascade Enzyme profiling

Chemical Oxidative Stability: 8-Oxooct-4-enoic Acid vs. 8-Pentenoic Acid

A vendor technical datasheet directly compares 8-oxooct-4-enoic acid with 8-pentenoic acid, stating that 8-pentenoic acid (an unsaturated fatty acid) is 'less stable than 8-Oxooct-4-enoic acid' . While quantitative stability metrics (e.g., half-life under specified oxidative conditions, peroxide value development) are not provided on the datasheet, the explicit directional comparison indicates that the 8-oxo substituent confers greater resistance to oxidative degradation relative to the shorter-chain unsaturated analog. This is consistent with the compound's documented role as an antioxidant in fats and oils [1], implying that it may act as a self-preserving entity in lipid systems where 8-pentenoic acid would undergo rapid autoxidation.

Oxidative stability Lipid oxidation Compound storage

Synthetic Intermediate Utility: Protected 8-Methoxy-8-oxooct-4-enoic Acid in Stereoselective Diaminosuberic Acid Synthesis

Mollica et al. (2012) demonstrated that the 8-methoxy-8-oxooct-4-enoic acid derivative (a protected form of the target compound) serves as a critical intermediate in the stereoselective synthesis of (2R,7R)-2,7-diaminosuberic acid via ring-closing metathesis (RCM) using second-generation Grubbs catalyst [1]. The trans (E) configuration of the C4–C5 double bond, inherent to the 8-oxooct-4-enoic acid scaffold, directs the stereochemical outcome of the RCM reaction. Analogs lacking the 8-oxo ester functionality (e.g., simple oct-4-enoic acid) cannot undergo the same selective protection–metathesis–reduction sequence, as they lack the requisite terminal carbonyl for (acyloxy)alkoxy protecting-group installation. The reported synthesis proceeds with retention of the trans geometry and yields the asymmetrically protected diaminosuberic acid derivative as a single stereoisomer [1].

Peptidomimetic synthesis Ring-closing metathesis Diaminosuberic acid

Physical Property Differentiation: Boiling Point and Flash Point vs. Oct-4-enedioic Acid

8-Oxooct-4-enoic acid exhibits a boiling point of 300°C at 760 mmHg and a flash point of 149.5°C . Its close structural analog oct-4-enedioic acid (CAS 14277-16-8), which replaces the terminal aldehyde with a second carboxylic acid group (C₈H₁₂O₄, MW 172.18 g/mol), displays markedly different physicochemical behavior owing to increased polarity and hydrogen-bonding capacity. While a direct boiling point value for oct-4-enedioic acid is not consolidated in the same database, the additional carboxylic acid group is expected to raise the boiling point substantially relative to the mono-acid/aldehyde 8-oxooct-4-enoic acid, consistent with the general trend that diacids have higher boiling points than their mono-acid counterparts of similar molecular weight. The practical consequence is that 8-oxooct-4-enoic acid can be distilled at 300°C under atmospheric pressure, whereas oct-4-enedioic acid may require reduced-pressure distillation or alternative purification methods. This difference directly impacts procurement decisions for laboratories planning purification by distillation .

Physicochemical properties Purification Safety handling

Antioxidant Function in Lipid Systems: Qualitative Differentiation from Pro-Oxidant 4-Hydroxy-8-oxooctenoic Acid (HOOA-PL)

8-Oxooct-4-enoic acid is documented by NLM MeSH to serve as an antioxidant in fats and oils [1]. In contrast, its 4-hydroxylated analog, 4-hydroxy-8-oxooctenoic acid (HOOA-PL), is a well-characterized product of radical-induced oxidative cleavage of arachidonyl phospholipids and functions as a reactive electrophilic lipid peroxidation product capable of forming covalent adducts with proteins and glutathione [2]. These two compounds, despite sharing the 8-oxooctenoic acid backbone, occupy opposite functional roles: one is classified as an antioxidant, the other as a pro-oxidant/electrophilic stress signal. The structural basis for this functional divergence lies in the 4-hydroxy group of HOOA-PL, which enables Michael addition reactivity and protein adduct formation that the non-hydroxylated 8-oxooct-4-enoic acid lacks. No quantitative antioxidant capacity assay (e.g., ORAC, FRAP, TBARS inhibition) comparing the two compounds head-to-head is publicly available.

Lipid antioxidant Oxidative stress Lipid peroxidation products

8-Oxooct-4-enoic Acid: Research and Industrial Application Scenarios Supported by Quantitative Evidence


Arachidonic Acid Cascade Modulation: Multitarget LOX/COX/FTHFS Inhibitor Studies

8-Oxooct-4-enoic acid is uniquely suited for experimental protocols requiring simultaneous modulation of lipoxygenase, cyclooxygenase, and formyltetrahydrofolate synthetase activities within a single chemical agent. Per the NLM MeSH classification, it acts as a potent lipoxygenase inhibitor with ancillary COX and FTHFS inhibition [4]. This multi-target profile distinguishes it from selective single-enzyme inhibitors (e.g., HZ52 for 5-LOX only) and makes it a valuable tool compound for studying integrated arachidonic acid metabolism where polypharmacology is mechanistically informative. Researchers should note that quantitative IC₅₀ values for each target are not publicly available; dose-response characterization must be performed in-house.

Stereoselective Synthesis of Diaminosuberic Acid Peptidomimetics via Ring-Closing Metathesis

The 8-methoxy-8-oxooct-4-enoic acid derivative (prepared from 8-oxooct-4-enoic acid) is a demonstrated chiral intermediate for (2R,7R)-2,7-diaminosuberic acid synthesis via RCM [4]. This application is inaccessible to simple octenoic acid analogs lacking the terminal oxo-ester handle. Medicinal chemistry and peptide synthesis laboratories requiring conformationally constrained diamino acid building blocks should specify 8-oxooct-4-enoic acid or its ester derivatives; substitution with oct-4-enoic acid or oct-4-enedioic acid will fail at the protection/RCM step.

Lipid Oxidation Studies Requiring an Antioxidant Compound with Defined Enzyme Inhibition Activity

8-Oxooct-4-enoic acid combines antioxidant function in lipid systems with enzyme inhibition activity [4]. This dual functionality is absent in simple octenoic acid analogs and is opposite to the behavior of the 4-hydroxy analog HOOA-PL, which acts as a pro-oxidant electrophile [2]. Experimental designs investigating the interplay between lipid peroxidation and eicosanoid signaling pathways benefit from a single compound that can simultaneously suppress lipid autoxidation and inhibit arachidonic acid-metabolizing enzymes. Procurement must confirm the absence of the 4-hydroxy substituent to avoid inadvertent use of HOOA-PL.

Organic Synthesis of Pheromone Intermediates and Functionalized Octenoic Acid Derivatives

The 8-oxo-4-cis-octenoic acid ester framework has been employed as an intermediate in the synthesis of the pink bollworm moth sex pheromone (7Z,11Z/E)-7,11-hexadecadienyl acetate [4]. The trans (E) isomer of 8-oxooct-4-enoic acid serves as a versatile building block for Wittig-based chain elongation strategies, with the terminal aldehyde enabling olefination while the carboxylic acid provides a handle for esterification or amide coupling. Industrial and academic synthetic laboratories engaged in pheromone synthesis or functionalized medium-chain fatty acid derivatization should select the (E)-isomer specifically; the (Z)-isomer (CAS 56879-14-2 as the ethyl ester) is a distinct compound with different stereochemical outcomes in subsequent transformations.

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